molecular formula C40H48N3NaO11S2 B15088537 Fluorescent red 631 reactive

Fluorescent red 631 reactive

Cat. No.: B15088537
M. Wt: 833.9 g/mol
InChI Key: FLVFZXRJCNTEDK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescent red 631 reactive: is a fluorescent label particularly suited for excitation by helium-neon lasers at 633 nanometers. It exhibits strong fluorescence with a molar absorption of 185,000 M^-1 cm^-1 . This compound is widely used in various scientific fields due to its high fluorescence efficiency and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare a stock solution of Fluorescent red 631 reactive, dissolve 1 milligram of the label (N-hydroxysuccinimide ester) in 50 microliters of absolute, amine-free dimethylformamide (final concentration: approximately 25 nanomoles per microliter). Dissolve the desired amount of protein in bicarbonate buffer (pH 9.0, 50 millimolar), for example, 1 milligram of avidin in 200 microliters of buffer. Protein concentrations should typically be 2 milligrams per milliliter or higher. Transfer an appropriate volume of the label stock solution to the protein solution dropwise and under stirring. Due to the high reactivity of the N-hydroxysuccinimide ester, add an equimolar amount or up to a double excess of label to the protein to obtain a dye to protein ratio between 1 and 2. Higher molar excesses of the label can lead to overlabeling of the protein, causing a decrease in quantum yield of the conjugate .

Industrial Production Methods: The industrial production of this compound involves the synthesis of the N-hydroxysuccinimide ester derivative, followed by purification and formulation processes to ensure high purity and stability. The compound is typically stored at -20°C to maintain its reactivity and fluorescence properties .

Scientific Research Applications

Fluorescent red 631 reactive is extensively used in scientific research due to its strong fluorescence and stability. Some of its applications include:

Mechanism of Action

Fluorescent red 631 reactive exerts its effects through its strong fluorescence properties. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, resulting in the covalent attachment of the fluorescent label to the target molecule. This allows for the visualization and quantification of the labeled molecule using fluorescence-based techniques .

Comparison with Similar Compounds

Uniqueness: Fluorescent red 631 reactive is unique due to its high fluorescence efficiency, stability, and suitability for excitation by helium-neon lasers at 633 nanometers. This makes it particularly valuable for applications requiring strong and stable fluorescence signals .

Properties

Molecular Formula

C40H48N3NaO11S2

Molecular Weight

833.9 g/mol

IUPAC Name

sodium;(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C40H49N3O11S2.Na/c1-7-41(8-2)28-15-17-30-27(24-35(39(3,4)5)53-33(30)25-28)12-9-13-34-40(6,21-10-14-38(46)54-43-36(44)19-20-37(43)45)31-26-29(56(50,51)52)16-18-32(31)42(34)22-11-23-55(47,48)49;/h9,12-13,15-18,24-26H,7-8,10-11,14,19-23H2,1-6H3,(H-,47,48,49,50,51,52);/q;+1/p-1

InChI Key

FLVFZXRJCNTEDK-UHFFFAOYSA-M

Isomeric SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+]

Canonical SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.